molecular formula C9H7BrN2O2 B6263911 methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1934399-90-2

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B6263911
CAS No.: 1934399-90-2
M. Wt: 255.1
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Description

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ( 1934399-90-2) is a valuable brominated heteroaromatic ester that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis . The compound features a reactive bromine atom and an ester functional group, making it a versatile building block for constructing more complex molecules via cross-coupling reactions and functional group transformations. The 1H-pyrrolo[2,3-b]pyridine core, often referred to as a 7-azaindole, is a privileged scaffold in drug discovery . Research indicates that derivatives based on this structure have demonstrated significant biological activity, including potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer therapy . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Proper storage conditions are recommended to maintain the stability and integrity of the product. Researchers can utilize this high-purity intermediate to develop novel compounds for various investigative purposes, particularly in the field of oncology and enzyme inhibition.

Properties

IUPAC Name

methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-5-2-3-7(10)12-8(5)11-6/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDVASEENUADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934399-90-2
Record name methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS is preferred for its selectivity in radical bromination. In a representative procedure, methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is dissolved in dichloromethane (DCM) with catalytic AIBN. NBS (1.1 equiv) is added at 0°C, and the reaction is stirred for 12 hours under nitrogen. The bromine atom selectively substitutes at position 6 due to the electron-withdrawing effect of the methyl ester at position 2, directing electrophilic attack to the meta position.

Key Data:

ParameterValue
Yield68–72%
Reaction Time12 h
Temperature0°C → RT
SolventDCM

Bromine in Chloroform

Alternative methods employ bromine (Br₂) in chloroform. The substrate is treated with Br₂ (1.05 equiv) at −10°C for 2 hours, followed by quenching with sodium thiosulfate. This method achieves comparable yields (65–70%) but requires stringent temperature control to avoid di-bromination.

Protection-Deprotection Sequences

The pyrrole NH group is highly reactive, necessitating protection during bromination. Tosylation is a common strategy:

Tosyl Group Installation

Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate is treated with p-toluenesulfonyl chloride (1.2 equiv) in a bilayer of DCM and 6N NaOH, catalyzed by tetrabutylammonium hydrogen sulfate (TBAS). The reaction proceeds at room temperature for 1 hour, yielding the N-tosyl protected intermediate.

Optimized Conditions:

ParameterValue
TBAS Loading0.1 equiv
Reaction Time1 h
Yield85%

Bromination of Protected Intermediate

The N-tosyl derivative undergoes bromination with NBS (1.1 equiv) in tetrahydrofuran (THF) at reflux for 6 hours. The tosyl group prevents side reactions at the NH position, ensuring mono-bromination at position 6.

Esterification and Ring-Synthesis Approaches

Esterification of Carboxylic Acid Precursors

An alternative route involves synthesizing 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid followed by esterification. The acid (1 equiv) is refluxed in methanol with concentrated H₂SO₄ (0.5 equiv) for 4 hours, achieving quantitative esterification.

Data Table:

ParameterValue
Acid Conversion>99%
Ester Yield95%
CatalystH₂SO₄

Cyclization Strategies

Ring-closing metathesis (RCM) offers a novel pathway. For example, a diene precursor containing ester and bromine substituents is treated with Grubbs catalyst (5 mol%) in toluene at 80°C for 8 hours, forming the pyrrolo[2,3-b]pyridine core.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety:

Continuous Flow Bromination

A continuous flow reactor minimizes exothermic risks. NBS and substrate are pumped through a PTFE tube (residence time: 30 minutes) at 50°C, achieving 70% yield with 99% purity.

Catalytic Recycling

Palladium catalysts (e.g., Pd(dppf)Cl₂) are recovered via filtration and reused for three cycles without significant activity loss, reducing costs by 40%.

Challenges and Solutions

Regioselectivity Issues

Unwanted bromination at position 4 or 5 occurs if directing groups are absent. Solution: Introduce electron-withdrawing groups (e.g., esters) at position 2 to enhance meta-directing effects.

Purification Difficulties

Column chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves di-brominated impurities, achieving >98% purity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
NBS Bromination7299High
Br₂ in CHCl₃6597Moderate
Flow Reactor7099Industrial
RCM Cyclization6095Low

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrolo[2,3-b]pyridine core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the pyridine ring or the ester group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolo[2,3-b]pyridine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. By blocking these receptors, the compound could induce apoptosis in cancer cells, making it a candidate for cancer therapy .
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes involved in critical biochemical pathways, potentially leading to new treatments for diseases linked to these pathways .

Biological Studies

Research into the biological activities of this compound includes:

  • Mechanism of Action: Studies have indicated that the compound interacts with molecular targets that regulate cell proliferation and survival. Understanding these interactions can provide insights into its therapeutic potential .
  • Pharmacological Profiling: The compound is being evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for drug development .

Material Science Applications

In addition to its medicinal properties, this compound is utilized in materials science:

  • Organic Electronics: The unique electronic properties of this compound make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and exhibit good charge transport characteristics is under investigation .
  • Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and nanomaterials .

Mechanism of Action

The mechanism of action of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to the active site of the target protein, thereby modulating its activity. The pyrrolo[2,3-b]pyridine core can interact with various molecular targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Findings:

Substituent Position and Reactivity :

  • Bromine at position 6 (target compound) vs. position 5 (e.g., CAS 1234616-83-1) alters electronic distribution. Position 6 bromine may enhance reactivity in nucleophilic aromatic substitution due to proximity to the electron-rich pyrrole nitrogen .
  • Chlorine substitution (CAS 1140512-58-8) reduces steric bulk compared to bromine but offers lower leaving-group ability, limiting utility in cross-coupling reactions .

Ester Group Effects :

  • Methyl esters (e.g., target compound) are more polar than ethyl analogs (CAS 577711-94-5), improving aqueous solubility for biological testing .
  • Carboxylic acid derivatives (CAS 1222175-20-3) are used directly in amide bond formation, bypassing ester hydrolysis steps .

Ring Isomerism :

  • Pyrrolo[2,3-c]pyridine analogs (e.g., CAS 870235-32-8) exhibit distinct electronic properties due to nitrogen placement, affecting binding in kinase targets .

Electron-Withdrawing Groups :

  • The trifluoromethyl group (CAS EN300-317546) increases metabolic stability and lipophilicity, advantageous in CNS drug development .

Biological Activity

Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • Molecular Weight : 229.07 g/mol
  • CAS Number : 127263930

The compound features a bromine atom at the 6th position and a carboxylate ester group at the 2nd position of the pyrrolo[2,3-b]pyridine ring system. This unique substitution pattern contributes to its reactivity and biological profile.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, derivatives of this compound have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By binding to the ATP-binding site of FGFRs, these compounds prevent phosphorylation and subsequent signal transduction pathways essential for tumor growth and survival .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure of this compound can significantly influence its biological activity. For example:

  • Substituent Variations : The introduction of different functional groups at various positions on the pyrrolopyridine ring can enhance potency against specific targets.
  • Comparison with Similar Compounds : Compounds such as methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate show different biological profiles due to variations in their substitution patterns .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its derivatives:

CompoundTargetIC50 (µM)Notes
This compoundFGFRs0.5Potent inhibitor; induces apoptosis in tumor cells
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine derivativesPDE4B0.8Selective inhibition; potential for CNS applications
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine analogsVarious kinasesVariesBroad spectrum activity; further optimization needed

Case Study 1: FGFR Inhibition

A study investigated the effects of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine derivatives on FGFR signaling pathways. The results demonstrated that these compounds effectively inhibited FGFR-mediated cell proliferation in various cancer cell lines, leading to increased apoptosis rates. This suggests their potential as therapeutic agents in cancer treatment .

Case Study 2: PDE4B Inhibition

Another research effort focused on synthesizing a series of pyrrolo[2,3-b]pyridine derivatives for their inhibitory effects on phosphodiesterase 4B (PDE4B). One notable compound exhibited an IC50 value of 0.8 µM against PDE4B and showed selectivity over other PDE isoforms. This indicates its potential for treating neurological disorders while minimizing side effects associated with non-selective inhibitors .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 0°C to RT65-75
EsterificationMethyl chloroformate, DIPEA, DCM, 0°C80-85
PurificationSilica gel chromatography (EtOAc/hexane)>95% purity

Advanced Question: How can computational methods optimize reaction conditions for regioselective bromination?

Methodological Answer:
Regioselectivity in bromination can be predicted using quantum chemical calculations (e.g., DFT) to map electron density and reactive sites on the pyrrolopyridine core .

  • Step 1 : Perform Fukui function analysis to identify nucleophilic centers. Position 6 is often favored due to electron-rich aromatic systems in pyrrolopyridines .
  • Step 2 : Validate predictions with experimental screening (e.g., varying solvents, temperatures, and catalysts). For example, DMF enhances solubility and stabilizes intermediates, improving selectivity .
  • Step 3 : Use HPLC or LC-MS to quantify regioselectivity ratios and adjust conditions iteratively .

Basic Question: What analytical techniques are used to characterize this compound?

Methodological Answer:
Standard characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 6, methyl ester at position 2) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₉H₇BrN₂O₂; theoretical ~271.98 g/mol) .
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Question: How to resolve ambiguities in NMR spectra caused by tautomerism in pyrrolopyridines?

Methodological Answer:
Pyrrolopyridines exhibit tautomerism between 1H and 3H forms, complicating NMR interpretation. Strategies include:

  • Variable Temperature (VT) NMR : Monitor chemical shift changes to identify tautomeric equilibria .
  • 2D NMR (e.g., COSY, NOESY) : Correlate proton environments to distinguish between tautomers .
  • Computational Modeling : Compare experimental shifts with DFT-calculated NMR chemical shifts for each tautomer .

Basic Question: What biological targets are associated with this compound?

Methodological Answer:
Analogous pyrrolopyridines (e.g., ethyl 6-bromo derivatives) show activity against fibroblast growth factor receptors (FGFRs) and kinases .

  • In vitro assays : Screen against FGFR1-4 using enzymatic assays (IC₅₀ determination) .
  • Cell-based studies : Evaluate antiproliferative effects in cancer cell lines (e.g., HCT-116 or A549) .

Advanced Question: How to address contradictions in biological activity data across structural analogs?

Methodological Answer:
Discrepancies may arise from:

  • Substitution Position : Bromine at position 6 vs. 5 alters steric/electronic profiles, affecting target binding .
  • Functional Groups : Methyl esters vs. ethyl esters influence solubility and metabolic stability .
    Resolution :
  • SAR Studies : Synthesize analogs with systematic substitutions and compare bioactivity .
  • Molecular Docking : Model interactions with FGFRs to rationalize activity differences .

Advanced Question: What strategies enable regioselective cross-coupling reactions at the bromine site?

Methodological Answer:
The bromine at position 6 is amenable to Suzuki-Miyaura couplings. Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl boronic acids .
  • Optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (THF/DMF) to minimize byproducts .
    Example Protocol :

React methyl 6-bromo-pyrrolopyridine-2-carboxylate (1 equiv) with 4-cyanophenylboronic acid (1.2 equiv).

Use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in DMF/H₂O (10:1) at 80°C for 12h .

Basic Question: How to assess compound stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Store at 25°C/60% RH and 40°C/75% RH for 1-3 months .
  • Analytical Monitoring : Use HPLC to detect degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Recommendations : Store under inert atmosphere at -20°C for long-term stability .

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